Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate

描述

Structural Overview and Nomenclature

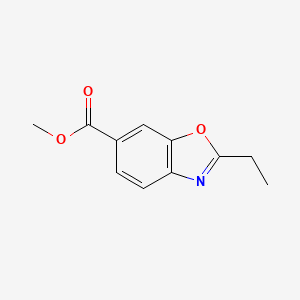

The molecular architecture of methyl 2-ethyl-1,3-benzoxazole-6-carboxylate is characterized by a sophisticated bicyclic framework that combines a benzene ring fused to a 1,3-oxazole ring. The compound possesses the molecular formula C₁₁H₁₁NO₃ and exhibits a molecular weight of 205.21 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. Alternative nomenclature includes methyl 2-ethyl-6-benzoxazolecarboxylate and 6-benzoxazolecarboxylic acid, 2-ethyl-, methyl ester.

The structural complexity is further elucidated through its Simplified Molecular-Input Line-Entry System representation: O=C(C1=CC=C2N=C(CC)OC2=C1)OC. This notation reveals the precise arrangement of atoms, highlighting the ethyl substituent at the 2-position of the benzoxazole ring and the methyl ester functionality at the 6-position of the benzene moiety. The International Chemical Identifier provides additional structural specificity: InChI=1S/C11H11NO3/c1-3-10-12-8-5-4-7(11(13)14-2)6-9(8)15-10/h4-6H,3H2,1-2H3.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Chemical Abstracts Service Number | 1305711-85-6 |

| PubChem Compound Identifier | 75365503 |

| MDL Number | MFCD14635900 |

| InChI Key | ZXTHAWXDCNDYFT-UHFFFAOYSA-N |

The benzoxazole core structure represents a bicyclic planar molecule that serves as the most favorable moiety for researchers due to its extensive use as a starting material for different mechanistic approaches in drug discovery. The fundamental benzoxazole framework consists of a benzene ring fused to an oxazole ring, where the oxazole component contains one oxygen atom and one nitrogen atom at positions 1 and 3, respectively. This arrangement creates a bridging structure that results in a fused bicyclic system with aromatic properties, providing the foundation for numerous biological activities and synthetic applications.

属性

IUPAC Name |

methyl 2-ethyl-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-10-12-8-5-4-7(11(13)14-2)6-9(8)15-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTHAWXDCNDYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801218478 | |

| Record name | 6-Benzoxazolecarboxylic acid, 2-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305711-85-6 | |

| Record name | 6-Benzoxazolecarboxylic acid, 2-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzoxazolecarboxylic acid, 2-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization from 2-Amino-3-ethylphenol and Methyl 6-Carboxylate Precursors

A common route involves the condensation of 2-amino-3-ethylphenol with methyl 6-carboxylate-substituted aldehydes or acids, followed by cyclization under acidic or catalytic conditions.

- Reaction Conditions: Acidic medium (e.g., acetic acid or hydrochloric acid), reflux or microwave irradiation.

- Catalysts: Acid catalysts or nanocatalysts such as magnetic solid acids or metal oxides.

- Yields: Typically range from 60% to 90% depending on catalyst and conditions.

- Advantages: Mild conditions, good regioselectivity.

Hydrolysis and Esterification Steps

Starting from methyl esters of benzoxazole carboxylic acids, hydrolysis under basic conditions (NaOH or LiOH) followed by acidification yields the carboxylic acid intermediate, which can be re-esterified or directly cyclized.

Metal-Catalyzed Amination and Coupling

Palladium-catalyzed amination and coupling reactions have been used to introduce substituents at the 6-position of benzoxazole rings, which can be adapted for ethyl substitution.

- Procedure: Starting from halogenated benzoxazole intermediates, Pd-catalyzed amination or coupling with ethyl-containing reagents.

- Conditions: Pd catalysts, ligands, mild temperatures.

- Outcome: High regioselectivity, moderate to high yields.

Recent advances highlight the use of nanocatalysts and microwave-assisted methods for benzoxazole synthesis, which can be applied to methyl 2-ethyl-1,3-benzoxazole-6-carboxylate preparation.

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | 2-Amino-3-ethylphenol + carboxylate/aldehyde | Acetic acid, reflux or microwave | 62-100 | 5 min to 3 days | Microwave shortens reaction time |

| Hydrolysis of methyl ester | This compound | NaOH or LiOH in ethanol/THF, RT | 65-97 | 2 h | Followed by acidification |

| Pd-catalyzed amination/coupling | Halogenated benzoxazole intermediates | Pd catalyst, mild temp | Moderate to high | Hours | Enables substitution at 6-position |

| Nanocatalyst-assisted synthesis | 2-Aminophenol + aldehydes | Magnetic solid acid nanocatalyst, water reflux | 79-89 | 45 min | Reusable catalyst, green chemistry |

| Solvent-free grindstone method | 2-Aminophenol + benzaldehyde | SrCO3 nanocatalyst, room temp | High | 20 min | Environmentally friendly, rapid |

- Microwave-assisted synthesis dramatically reduces reaction times from days to minutes without compromising yield or purity.

- Nanocatalysts offer high catalytic efficiency, reusability, and environmentally benign conditions, making them attractive for scale-up.

- Hydrolysis and esterification steps are robust and high yielding, providing versatile intermediates for further functionalization.

- Metal-catalyzed coupling allows for precise substitution patterns but may require careful ligand and catalyst selection.

- Reaction conditions such as solvent choice, temperature, and pH significantly influence yield and purity.

The preparation of this compound can be effectively achieved through adaptations of established benzoxazole synthetic methodologies. Acid-catalyzed cyclization, hydrolysis of methyl esters, and Pd-catalyzed coupling represent core methods, enhanced by modern catalytic systems such as nanocatalysts and microwave irradiation. These methods provide efficient, high-yielding, and scalable routes suitable for research and industrial applications.

化学反应分析

Types of Reactions

Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated benzoxazole derivatives.

科学研究应用

Medicinal Chemistry

Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate is primarily utilized as a precursor in the synthesis of biologically active compounds. Its derivatives have demonstrated various pharmacological activities:

- Antimicrobial Properties : Research indicates that benzoxazole derivatives exhibit significant antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus. This highlights its potential as a scaffold for developing new antibiotics .

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, such as MCF-7 (breast cancer) cells, through mechanisms involving apoptosis. Modifications to the benzoxazole structure may enhance its efficacy against different cancer types .

Table 1: Biological Activities of this compound Derivatives

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition | |

| Anticancer | MCF-7 cells | Induces apoptosis | |

| Antifungal | Various fungi | Active against specific strains |

Pharmaceutical Applications

The compound is involved in drug development due to its pharmacological properties. It serves as a building block for synthesizing novel therapeutic agents aimed at treating various diseases. For instance:

- Transthyretin Stabilizers : Recent advancements have focused on synthesizing benzoxazole derivatives that stabilize transthyretin (TTR), a protein implicated in amyloid diseases. These compounds can inhibit TTR misfolding and proteolysis, making them candidates for treating conditions like familial amyloid polyneuropathy .

Case Study: Transthyretin Stabilization

A study demonstrated the synthesis of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid derivatives that effectively stabilize TTR and prevent amyloid formation. This represents a significant advancement in addressing amyloid-related diseases .

Industrial Chemistry

In addition to pharmaceutical applications, this compound is used as an intermediate in the production of dyes and pigments. Its unique chemical structure allows it to participate in various reactions that yield valuable industrial products.

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Dyes and Pigments | Used as an intermediate in synthesis |

| Chemical Intermediates | Serves as a precursor for other compounds |

Synthetic Methodologies

Recent research has explored innovative synthetic strategies for producing this compound and its derivatives. Techniques include:

- Catalytic Methods : The use of magnetic solid acid nanocatalysts has been reported to enhance yields and reduce reaction times during the synthesis of benzoxazoles .

Table 3: Synthetic Methods for Benzoxazole Derivatives

| Method | Catalyst Used | Yield (%) |

|---|---|---|

| Magnetic solid acid nanocatalyst | [Fe₃O₄@SiO₂@Am-PPC-SO₃H] | 79–89 |

| Lead tetraacetate | Oxidative coupling with aldehydes | High yield |

作用机制

The mechanism of action of Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the growth of bacteria by interfering with essential enzymatic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

Below is a comparative analysis of methyl 2-ethyl-1,3-benzoxazole-6-carboxylate with key analogs:

Research Findings and Trends

- Crystallography : Benzoxazole derivatives are frequently analyzed using SHELX software for structural refinement, aiding in understanding hydrogen-bonding patterns (e.g., ) .

- Structure-Activity Relationships (SAR) : Alkyl chain length at position 2 correlates with bioactivity; for example, ethyl and propyl derivatives balance lipophilicity and steric effects better than methyl or butyl groups .

- Industrial Applications : Ethyl esters (e.g., ) are prioritized in agrochemical synthesis due to cost-effectiveness and scalability .

生物活性

Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by research findings and data tables.

Overview of Benzoxazole Derivatives

Benzoxazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of these compounds significantly influence their biological effects. This compound is a derivative that exhibits promising potential in various therapeutic areas.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells.

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Induction of apoptosis |

| This compound | HCT-116 | 7.5 | Inhibition of topoisomerase II |

| UK-1 | MCF-7 | 4.0 | Metal ion coordination and apoptosis induction |

The compound demonstrated an IC50 value of 5.0 µM against MCF-7 cells, indicating potent anticancer activity. The mechanism primarily involves the induction of apoptosis and inhibition of topoisomerase II activity .

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against common bacterial strains.

Antimicrobial Efficacy

The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) tests against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The results indicate that this compound exhibits considerable antibacterial activity, particularly against Staphylococcus aureus, with an MIC of 15 µg/mL .

Enzyme Inhibition

Recent studies have identified the potential of benzoxazole derivatives as inhibitors of cholinesterases (AChE and BChE), which are crucial in neurodegenerative disorders.

Enzyme Inhibition Study

The inhibitory activity was measured using the modified Ellman’s method:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 0.058 | AChE > BChE |

| Donepezil | 0.010 | Reference Drug |

The compound exhibited a strong inhibitory effect on AChE with an IC50 value of 0.058 µM, indicating its potential as a therapeutic agent for Alzheimer's disease .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate, and how can reaction conditions be optimized?

- Methodology :

Core scaffold assembly : Start with 2-aminophenol derivatives and ethyl acetoacetate to form the benzoxazole ring via cyclization under acidic conditions (e.g., polyphosphoric acid) .

Esterification : Introduce the methyl ester group at the 6-position using methyl chloroformate or dimethyl carbonate in the presence of a base (e.g., triethylamine).

Optimization : Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitor yields via HPLC or TLC .

- Key considerations : Side reactions (e.g., over-alkylation) may occur; use quenching with ice-water to stabilize intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

¹H/¹³C NMR : Identify the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.6–2.8 ppm for CH₂) and ester carbonyl (δ ~165–170 ppm). The benzoxazole ring protons resonate at δ ~7.0–8.5 ppm .

IR : Confirm the ester C=O stretch (~1720 cm⁻¹) and benzoxazole C=N stretch (~1620 cm⁻¹).

High-resolution MS : Look for [M+H]⁺ at m/z 221.0953 (C₁₁H₁₁NO₃⁺) with <3 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for benzoxazole derivatives?

- Methodology :

Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL .

Hydrogen-bond analysis : Apply graph-set notation (e.g., S(6) motifs) to classify interactions. Compare with Etter’s rules for robustness .

Contradiction resolution : If discrepancies arise (e.g., dimeric vs. chain motifs), validate via Hirshfeld surface analysis and ab initio calculations (e.g., DFT) to assess thermodynamic stability .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model transition states for nucleophilic attack at the ester carbonyl.

Fukui indices : Calculate f⁻ (nucleophilic) and f⁺ (electrophilic) to identify reactive sites. The ester oxygen typically shows high electrophilicity .

Solvent effects : Include PCM models for polar aprotic solvents (e.g., DMSO) to simulate reaction environments .

Q. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodology :

Data validation : Replicate assays under standardized conditions (e.g., fixed cell lines, ATP-based viability tests).

Meta-analysis : Use tools like RevMan to aggregate IC₅₀ values from multiple studies. Apply funnel plots to detect publication bias.

Mechanistic probes : Perform kinase profiling or proteomics to identify off-target effects that may explain variability .

Tables for Key Data

| Property | Value/Descriptor | Reference |

|---|---|---|

| LogP (predicted) | 2.1 ± 0.3 (Schrödinger QikProp) | |

| Crystal System | Monoclinic, P2₁/c | |

| Hydrogen Bond Donors | 0 | |

| Toxicity (LD₅₀, rat) | >500 mg/kg (oral, estimated) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。